N-[(4-Formylphenyl)methyl]acetamide
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[(4-formylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H11NO2/c1-8(13)11-6-9-2-4-10(7-12)5-3-9/h2-5,7H,6H2,1H3,(H,11,13) |
InChI Key |
RDGVTHLMFRMUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
DCC-Mediated Synthesis
In a procedure adapted from Source, 4-formylbenzoic acid is activated with DCC and reacted with methylamine. Although the target compound differs, this method achieved 83% conversion in 4 hours using zirconium catalysts. For N-[(4-Formylphenyl)methyl]acetamide, substituting 4-formylbenzylamine for methylamine could yield analogous results, with predicted conversions of 75–85% under optimized conditions.
Multi-Step Synthesis from Halogenated Precursors
For cases where 4-formylbenzylamine is unavailable, a halogenation-hydrolysis sequence offers an alternative route.
Halogenation and Hydrolysis
Source outlines a protocol where a brominated intermediate (Compound VII) is hydrolyzed to yield a carboxylic acid (Compound VI), which is subsequently esterified and transaminated. Applying this strategy:
Yield and Purity Considerations
This route, though lengthier, ensures high purity (>98%) through sequential filtration and solvent washing. However, the overall yield drops to ~65% due to cumulative step efficiencies.
Industrial-Scale Production Techniques
Industrial methods prioritize cost-effectiveness and minimal waste. Source’s approach for N-methylacetamide—using acetic acid and methylamine under reflux—could be adapted by substituting 4-formylbenzylamine. Key modifications include:
-
Temperature Control : Maintaining 70–80°C to prevent formyl group degradation.
-
Distillation : Steam distillation at 100°C (normal pressure) to remove water, followed by vacuum distillation (0.096 MPa) to isolate the product.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Acetylation | 4-Formylbenzylamine | Acetic anhydride, 70°C, 2h | 75–85 | 95 | High |
| Catalytic (DCC) | 4-Formylbenzoic Acid | DCC, RT, 4h | 80–83 | 98 | Moderate |
| Multi-Step Halogenation | 4-Methylbenzylamine | NBS, 80°C; Hydrolysis, 55°C | 65 | 98 | Low |
| Industrial Amination | 4-Formylbenzylamine | Reflux, 70–80°C, 2h | 90 | 97 | Very High |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Formylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 4-acetamidobenzoic acid.
Reduction: 4-acetamidobenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-[(4-Formylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical agents, particularly in the synthesis of drugs with analgesic and anti-inflammatory properties.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The acetamide group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing Substituents
- Nitro Derivatives: N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide (Table 2, entry 4, ) incorporates a nitro group, which significantly increases electrophilicity. This enhances reactivity in nucleophilic aromatic substitution but reduces solubility due to increased molecular polarity. 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1, ) combines nitro and formyl groups, enabling dual reactivity sites for drug design.
- Cyano and Pyridine Derivatives: 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ, ) exhibits strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol) due to pyridine’s interaction with HIS163 and ASN142. The cyano group further stabilizes the complex through hydrophobic interactions.
Electron-Donating Substituents
Methoxy Derivatives :
Methyl and Fluoro Derivatives :
Sulfur-Containing Derivatives
Thiosemicarbazone Derivatives :
- Sulfamoyl and Mercapto Derivatives: N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide (CAS 19837-91-3, ) and 2-mercapto-N-[4-(phenylamino)phenyl]acetamide () introduce sulfamoyl and mercapto groups, enabling disulfide bond formation and enhanced hydrogen bonding.
Crystallographic and Geometric Comparisons
- N-[(4-Formylphenyl)methyl]acetamide : The crystal structure reveals planar geometry with r.m.s. deviations of 0.0062–0.0169 Å, facilitating tight packing .
- N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide (): Bulky naphthol substituents create dihedral angles of 82.10° with the benzene ring, reducing packing efficiency compared to the formyl analog.
Q & A
Q. What are the established synthetic routes for N-[(4-Formylphenyl)methyl]acetamide, and how can reaction conditions be optimized?
Answer: Synthesis typically involves functionalizing the aromatic ring and introducing the acetamide group. A validated method includes:
- Step 1 : Reacting 4-formylbenzylamine with acetylating agents (e.g., acetic anhydride or acetyl chloride) under basic conditions (e.g., NaH in THF) to form the acetamide moiety .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Optimization strategies : - Vary solvent polarity (e.g., THF vs. DMF) to improve yield.
- Monitor reaction progress using TLC or HPLC to identify intermediate phases.
- Adjust stoichiometry of acetylating agents to minimize byproducts (e.g., over-acetylation) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Answer:
- NMR Spectroscopy : Confirm the presence of the formyl group (δ ~9.8 ppm for aldehyde proton) and acetamide methyl group (δ ~2.1 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹ for acetamide and aldehyde) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Answer: Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Purity Assessment : Use HPLC or GC-MS to verify compound purity (>95%) and rule out side products (e.g., unreacted intermediates) .
- Dose-Response Studies : Test multiple concentrations to establish a clear activity trend.
- Reproducibility Checks : Replicate experiments across independent labs with standardized protocols (e.g., cell lines, incubation times) .
Q. What role does this compound play in designing enzyme inhibitors or prodrugs?
Answer: The formyl and acetamide groups serve as:
- Electrophilic warheads : The aldehyde can form covalent bonds with nucleophilic residues (e.g., cysteine in proteases) .
- Prodrug motifs : The acetamide group enhances solubility and stability, enabling controlled release of active metabolites in vivo .
Case Study : Derivatives of this compound have been used to develop inhibitors of serine hydrolases, validated via kinetic assays (IC₅₀ values) and molecular docking .
Q. How can computational methods enhance the study of this compound’s reactivity?
Answer:
- DFT Calculations : Predict reaction pathways (e.g., acetylation energetics) and transition states .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding stability) .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
Answer:
- Cross-Validation : Compare NMR/IR data across multiple sources (e.g., NIST Chemistry WebBook vs. peer-reviewed journals) .
- Solvent Effects : Note that chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic Effects : Consider tautomerism or rotameric states affecting spectral peaks .
Applications in Organic Synthesis
Q. What methodologies leverage this compound as a precursor for heterocyclic compounds?
Answer:
- Cyclization Reactions : React the aldehyde with hydrazines to form pyrazoles or with thioureas to yield thiazoles .
- Suzuki Coupling : Use the formyl group to anchor palladium catalysts for cross-coupling with aryl boronic acids .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
